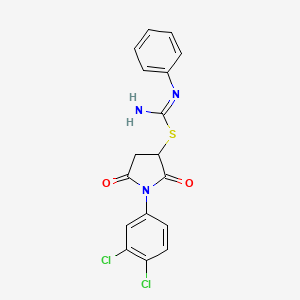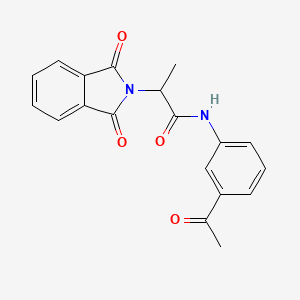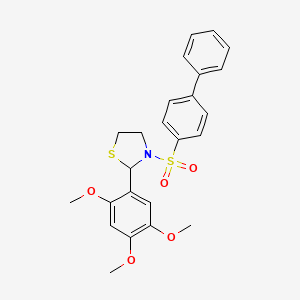
N-(2-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The bromobenzyl component suggests the presence of a benzyl group (a benzene ring with a CH2 group attached) that has been brominated .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyridine ring would contribute to the aromaticity of the compound, and the bromobenzyl group would likely add significant steric bulk .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyridinium salts and related structures have been highlighted for their synthetic routes and reactivity . They have been used in a wide range of research topics .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyridine is a polar molecule and is miscible with water. It is also a weak base, with a pKa of about 5.2 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2.C2H2O4/c1-18(11-9-14-7-4-5-10-17-14)12-13-6-2-3-8-15(13)16;3-1(4)2(5)6/h2-8,10H,9,11-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUPDBRIRMWBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=CC=C2Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-dibenzo[b,d]furan-3-yl-2-(4-iodophenoxy)acetamide](/img/structure/B5078447.png)

![methyl 5-[(4-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5078470.png)


![1-[(5-bromo-2-furyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5078492.png)
![3-[1-(1-adamantyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B5078499.png)

![2-{[5-(mesityloxy)pentyl]amino}ethanol](/img/structure/B5078532.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5078541.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5078544.png)
![N-(2,5-dichlorophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B5078549.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5078565.png)

